molecular formula C18H30<br>C18H30<br>C6H5(CH2)11CH3 B7798678 Dodecylbenzene CAS No. 68442-69-3

Dodecylbenzene

Cat. No.: B7798678
CAS No.: 68442-69-3
M. Wt: 246.4 g/mol
InChI Key: KWKXNDCHNDYVRT-UHFFFAOYSA-N
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Description

Dodecylbenzene is an organic compound with the chemical formula C₁₂H₂₅C₆H₅. It is a colorless liquid with a weak odor and is insoluble in water. This compound consists of a dodecyl group (C₁₂H₂₅) attached to a phenyl group (C₆H₅). This compound is primarily used as a precursor to sodium dodecylbenzenesulfonate, a surfactant that is a key ingredient in household laundry detergents .

Mechanism of Action

Target of Action

Dodecylbenzene, also known as 1-Phenyldodecane, is primarily used as a precursor to sodium dodecylbenzenesulfonate , a surfactant that is a key ingredient of household laundry detergents . The primary target of this compound is the oil-water interface in the context of its use as a surfactant . It acts on this interface to reduce tension and enhance emulsion ability .

Mode of Action

The mode of action of this compound involves the introduction of one or two hydroxyl methyl groups in the lateral position of the benzene-ring sulfonate group . This modification allows it to retain the advantages of anionic sulfonate while also gaining a nonionic hydrophilic group . This dual functionality enhances its surfactant properties, enabling it to reduce the interfacial tension between oil and water more effectively than sodium dodecylbenzenesulfonate alone .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its surfactant properties. It plays a role in the reduction of oil-water interfacial tension, which is crucial in various industrial processes, particularly in the oil and petrochemical industry . It is known that the degradation process involves chain-shorting oxidation, ring-opening oxidation of benzene rings, and degradation of small molecules .

Pharmacokinetics

It is known that this compound is a colorless liquid that floats on water and is insoluble in it . This property likely affects its distribution and elimination in the environment.

Result of Action

The primary result of this compound’s action is the reduction of oil-water interfacial tension . This property makes it valuable in the oil and petrochemical industry, where it can enhance oil production . Additionally, the introduction of hydroxyl methyl groups into the benzene-ring sulfonate group enhances the foaming and emulsifying capacities of sodium this compound sulfonate .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its degradation in the environment mainly relies on microorganisms . Therefore, factors that affect microbial activity, such as temperature and nutrient availability, could potentially influence the rate and extent of this compound degradation. Additionally, this compound can react exothermically with bases and with diazo compounds , suggesting that its stability and efficacy could be affected by the presence of these substances in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecylbenzene is synthesized through the alkylation of benzene with dodecene. This reaction typically occurs in the presence of acid catalysts such as hydrogen fluoride or aluminum chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced by the alkylation of benzene with long-chain alkenes, such as dodecene, using hydrogen fluoride as a catalyst. The process involves mixing benzene and dodecene in the presence of the catalyst, followed by separation and purification steps to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: this compound sulfonic acid.

    Substitution: Various substituted dodecylbenzenes depending on the substituent introduced.

    Reduction: Dodecylcyclohexane.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to its specific combination of a long alkyl chain and a benzene ring, which provides both hydrophobic and aromatic properties. This combination makes it particularly effective as a precursor for surfactants like sodium dodecylbenzenesulfonate, which are widely used in various cleaning and industrial applications .

Properties

IUPAC Name

dodecylbenzene
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InChI

InChI=1S/C18H30/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18/h11,13-14,16-17H,2-10,12,15H2,1H3
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InChI Key

KWKXNDCHNDYVRT-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1
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Molecular Formula

C18H30, Array
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DSSTOX Substance ID

DTXSID7026994
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Molecular Weight

246.4 g/mol
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Physical Description

Dodecylbenzene is a colorless liquid with a weak oily odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [ICSC], COLOURLESS LIQUID.
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Boiling Point

627.8 °F at 760 mmHg (NTP, 1992), 328 °C, 290-410 °C
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Flash Point

275 °F (NTP, 1992), 285 °F, 140.6 °C
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Solubility

less than 1 mg/mL at 77 °F (NTP, 1992), Insoluble in water, Solubility in water: none
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Density

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8851 @ 20 °C/4 °C, Relative density (water = 1): 0.86
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Vapor Density

8.47 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.47 (AIR= 1)
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Vapor Pressure

211.97 mmHg (USCG, 1999), 0.0000511 [mmHg], 5.1X10-5 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C:
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Color/Form

COLORLESS LIQUID

CAS No.

123-01-3, 29986-57-0, 68442-69-3, 25265-78-5
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Melting Point

19.4 °F (NTP, 1992), 3 °C
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Record name DODECYLBENZENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0265
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

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